molecular formula C16H13ClN4O B13364309 1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide

1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B13364309
M. Wt: 312.75 g/mol
InChI Key: GQHQBTHPSIMGFO-UHFFFAOYSA-N
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Description

1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chloropyridinyl group, a methyl group, and a phenylcarboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chloropyridinyl Substitution: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrazole intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an appropriate amine, such as aniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-3-pyridinyl)-1H-pyrrole-2,5-dione
  • N-(2-chloro-3-pyridinyl)isonicotinamide

Uniqueness

1-(2-chloro-3-pyridinyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole ring with a chloropyridinyl group and a phenylcarboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-5-methyl-N-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C16H13ClN4O/c1-11-13(16(22)20-12-6-3-2-4-7-12)10-19-21(11)14-8-5-9-18-15(14)17/h2-10H,1H3,(H,20,22)

InChI Key

GQHQBTHPSIMGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=C(N=CC=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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